Hydrastine hydrochloride

Description

BenchChem offers high-quality Hydrastine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrastine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

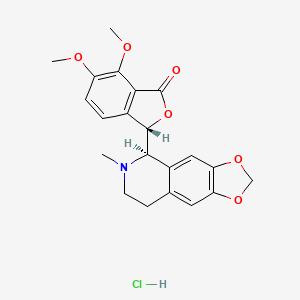

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBFHJWLYXILMP-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974771 | |

| Record name | beta-Hydrastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5936-28-7 | |

| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5936-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005936287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydrastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562PDC2I9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Hydrastine: A Technical Guide for Researchers

Introduction

Hydrastine, a phthalideisoquinoline alkaloid derived from the roots and rhizomes of the goldenseal plant (Hydrastis canadensis), has a long history of use in traditional medicine.[1] Modern pharmacological research has revealed that hydrastine is not a single-acting compound but rather a molecule with a complex and multifaceted mechanism of action, impacting various physiological systems. This technical guide provides an in-depth exploration of the molecular interactions and cellular effects of hydrastine, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its effects on the nervous, cardiovascular, and muscular systems, as well as its emerging role in oncology. This guide will also provide detailed protocols for key experiments to facilitate further investigation into this intriguing natural product.

I. Neuromodulatory Effects of Hydrastine: A Tale of Two Enantiomers

Hydrastine exists as two enantiomers, (+)-hydrastine and (-)-β-hydrastine, each exhibiting distinct pharmacological activities within the central and peripheral nervous systems.

(+)-Hydrastine: A Potent GABAA Receptor Antagonist

The primary mechanism of action of (+)-hydrastine in the nervous system is its potent and competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor.[2][3] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[4]

Mechanism of Action:

(+)-Hydrastine acts as a competitive antagonist at the GABA binding site on the GABAA receptor complex.[2][3] By competing with the endogenous ligand GABA, (+)-hydrastine prevents the opening of the chloride channel, thereby inhibiting the hyperpolarizing influx of chloride ions that normally leads to neuronal inhibition. This disinhibition results in a state of neuronal hyperexcitability, which underlies the observed convulsant effects of (+)-hydrastine.[3] Notably, studies have shown that (+)-hydrastine is a more potent convulsant than the well-known GABAA receptor antagonist, bicuculline.[3]

Experimental Protocol: Radioligand GABAA Receptor Binding Assay [5][6][7]

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as (+)-hydrastine, for the GABAA receptor using a radiolabeled ligand.

Materials:

-

Rat brain membranes (prepared from whole brain or specific regions like the cortex)

-

[3H]Muscimol or [3H]GABA (radioligand)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound (e.g., (+)-hydrastine) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus (cell harvester)

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step twice.

-

Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Rat brain membranes, [3H]muscimol, and binding buffer.

-

Non-specific Binding: Rat brain membranes, [3H]muscimol, and a high concentration of unlabeled GABA (e.g., 100 µM).

-

Competitive Binding: Rat brain membranes, [3H]muscimol, and varying concentrations of the test compound.

-

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

(-)-β-Hydrastine: Inhibition of Dopamine Biosynthesis and Cation Transport

In contrast to its enantiomer, (-)-β-hydrastine exhibits its primary neuromodulatory effects through the inhibition of key proteins involved in catecholamine synthesis and transport.

Mechanism of Action:

-

Tyrosine Hydroxylase Inhibition: (-)-β-Hydrastine is a selective competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine and other catecholamines. By inhibiting this enzyme, (-)-β-hydrastine reduces the production of L-DOPA, the precursor to dopamine, leading to a decrease in dopamine levels.

-

Organic Cation Transporter 1 (OCT1) Inhibition: (-)-β-Hydrastine also inhibits the organic cation transporter 1 (OCT1), a polyspecific transporter responsible for the uptake of a wide range of endogenous and exogenous organic cations, including some neurotransmitters and drugs.[8] Inhibition of OCT1 can alter the disposition and cellular concentration of its substrates.

Experimental Protocol: HPLC-Based Tyrosine Hydroxylase Activity Assay [9][10]

This protocol measures the activity of tyrosine hydroxylase by quantifying the production of L-DOPA from its substrate, L-tyrosine, using high-performance liquid chromatography (HPLC).

Materials:

-

Enzyme source (e.g., purified tyrosine hydroxylase, tissue homogenate from adrenal medulla or brain regions rich in dopaminergic neurons)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0)

-

L-tyrosine (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Test compound (e.g., (-)-β-hydrastine) at various concentrations

-

Perchloric acid (to stop the reaction)

-

HPLC system with a C18 reversed-phase column and an electrochemical or fluorescence detector

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing assay buffer, L-tyrosine, BH4, catalase, and ferrous ammonium sulfate.

-

-

Enzymatic Reaction:

-

Pre-incubate the enzyme source with varying concentrations of the test compound or vehicle control.

-

Initiate the reaction by adding the reaction mixture to the enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold perchloric acid.

-

Centrifuge the samples to precipitate proteins.

-

Filter the supernatant before HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared samples into the HPLC system.

-

Separate L-DOPA and L-tyrosine using an isocratic or gradient elution with a suitable mobile phase.

-

Detect and quantify L-DOPA using an electrochemical or fluorescence detector.

-

-

Data Analysis:

-

Calculate the rate of L-DOPA formation for each sample.

-

Determine the percentage of inhibition of tyrosine hydroxylase activity by the test compound at each concentration.

-

Calculate the IC50 value for the test compound.

-

II. Cardiovascular Effects of Hydrastine: A Complex interplay of Vasodilation and Reflexes

Hydrastine exerts significant effects on the cardiovascular system, primarily through its vasodilatory properties. However, the in vivo response can be complex due to reflex mechanisms.

Mechanism of Action:

The vasodilatory action of hydrastine appears to be primarily mediated by its interference with calcium signaling in vascular smooth muscle cells.[11] Evidence suggests two potential mechanisms:

-

Inhibition of IP3-Induced Calcium Release: Hydralazine, a structurally related vasodilator, has been shown to inhibit the inositol 1,4,5-trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[12] It is plausible that hydrastine shares this mechanism, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.

-

Opening of High-Conductance Ca2+-Activated K+ (BKCa) Channels: Some studies suggest that hydralazine-induced vasodilation involves the opening of BKCa channels.[13] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and closure of voltage-gated calcium channels, further reducing calcium influx and promoting relaxation.

The observed increase in blood pressure in some contexts is likely a compensatory reflex response to the vasodilation. The drop in peripheral resistance triggers the baroreflex, leading to an increase in heart rate and cardiac output in an attempt to restore normal blood pressure.[11]

Experimental Protocol: Isolated Organ Bath for Vascular Reactivity [14][15][16]

This protocol allows for the in vitro assessment of the direct effects of a test compound on the contractility of isolated blood vessels.

Materials:

-

Isolated blood vessel (e.g., rat thoracic aorta, mesenteric artery)

-

Krebs-Henseleit solution (physiological salt solution)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated organ bath system with force-displacement transducers

-

Data acquisition system

-

Vasoconstrictor agent (e.g., phenylephrine, KCl)

-

Test compound (e.g., hydrastine) at various concentrations

Procedure:

-

Tissue Preparation:

-

Carefully dissect the desired blood vessel and cut it into rings of appropriate size.

-

Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate under a resting tension for a specified period.

-

Test the viability of the tissues by inducing a contraction with a high concentration of KCl.

-

-

Experimental Protocol:

-

Pre-contract the arterial rings with a vasoconstrictor agent to a submaximal level.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound to the organ bath.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation induced by the test compound as a percentage of the pre-contraction.

-

Plot the percentage of relaxation against the log concentration of the test compound to generate a concentration-response curve.

-

Determine the EC50 (the concentration of the test compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).

-

III. Anticancer Activity of (-)-β-Hydrastine: Targeting the PAK4 Signaling Pathway

Recent research has highlighted the potential of (-)-β-hydrastine as an anticancer agent, particularly in lung adenocarcinoma. Its mechanism of action involves the inhibition of a key signaling kinase.

Mechanism of Action:

(-)-β-Hydrastine has been identified as an inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis. By inhibiting PAK4, (-)-β-hydrastine disrupts downstream signaling pathways, leading to:

-

Cell Cycle Arrest: Inhibition of PAK4 leads to a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, resulting in cell cycle arrest, primarily at the G1/S checkpoint.

-

Induction of Apoptosis: (-)-β-Hydrastine promotes apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway, as evidenced by changes in the expression of pro- and anti-apoptotic proteins.

Experimental Protocol: In Vitro PAK4 Kinase Inhibition Assay [1][17][18]

This protocol describes a method to measure the inhibitory activity of a test compound on the kinase activity of PAK4.

Materials:

-

Recombinant active PAK4 enzyme

-

PAK4 substrate (e.g., a specific peptide substrate like PAKtide)

-

Kinase assay buffer

-

ATP (including [γ-32P]ATP for radioactive assays or unlabeled ATP for luminescence-based assays)

-

Test compound (e.g., (-)-β-hydrastine) at various concentrations

-

96-well assay plates

-

Detection system (e.g., scintillation counter for radioactive assays or a luminometer for luminescence-based assays like ADP-Glo™)

Procedure (using a luminescence-based assay):

-

Assay Setup:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant PAK4 enzyme, the specific substrate, and the test compound dilutions or vehicle control.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.

-

-

Data Analysis:

-

Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

IV. Effects on Smooth Muscle: Uterine and Intestinal Stimulation

Hydrastine has been reported to have stimulant effects on uterine and intestinal smooth muscle.[19] However, the precise molecular mechanisms underlying these actions are less well-characterized compared to its effects on the nervous and cardiovascular systems.

Postulated Mechanisms:

The stimulant effects on uterine and intestinal smooth muscle may be related to its interaction with neurotransmitter systems or its influence on intracellular calcium levels, similar to its effects on vascular smooth muscle. Further research is needed to elucidate the specific receptors and signaling pathways involved in these tissues.

Conclusion

Hydrastine is a pharmacologically active alkaloid with a diverse and complex mechanism of action. Its enantiomers exhibit distinct activities, with (+)-hydrastine acting as a potent GABAA receptor antagonist and (-)-β-hydrastine inhibiting tyrosine hydroxylase and OCT1. Its cardiovascular effects are primarily driven by vasodilation through interference with calcium signaling in vascular smooth muscle. Furthermore, (-)-β-hydrastine shows promise as an anticancer agent through its inhibition of the PAK4 signaling pathway. While its effects on uterine and intestinal smooth muscle are noted, the underlying molecular mechanisms require further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted pharmacology of hydrastine and its potential therapeutic applications.

References

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Retrieved from [Link]

- Naoi, M., Maruyama, W., & Takahashi, T. (1995). Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation.

- Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97.

- Meloun, M., Bordovská, S., & Vanková, L. (2007). Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine.

-

Science.gov. (n.d.). hplc assay method: Topics by Science.gov. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

- Vera, G., et al. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology, 14, 1290820.

-

ResearchGate. (2025). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery | Request PDF. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ PAK4 Kinase Assay Kit. Retrieved from [Link]

- McCalden, T. A., & Bevan, J. A. (1981). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. Journal of Pharmacology and Experimental Therapeutics, 216(3), 533-538.

- Huang, J. H., & Johnston, G. A. (1990). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors. British journal of pharmacology, 99(4), 727–730.

- Johnston, G. A., Curtis, D. R., Davies, J., & McCulloch, R. M. (1974). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors.

-

BioIVT. (2025). OCT1 Transporter Assay. Retrieved from [Link]

- L.A. S., & G.R. J. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of visualized experiments : JoVE, (95), 52334.

- Cipolla, M. J., et al. (2015). Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway. Vascular pharmacology, 74, 49-57.

- Sonkusare, S. K., et al. (2015). Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta. Journal of visualized experiments : JoVE, (100), e52826.

- L.A. S., & P.A. I. (2018). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of pharmacological and toxicological methods, 94, 33-42.

- Williams, D. A., & Fay, F. S. (1990). Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy. Cell calcium, 11(2-3), 221-231.

-

ResearchGate. (2025). Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine | Request PDF. Retrieved from [Link]

- Kim, H. S., et al. (2022). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. British Journal of Pharmacology, 179(15), 3946-3962.

- Bang, L., et al. (1998). Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels. British Journal of Pharmacology, 125(5), 1084-1090.

-

NIH. (2021). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. Retrieved from [Link]

- Martinez-Chavez, E., et al. (2018). Measuring the Contractile Response of Isolated Tissue Using an Image Sensor. Sensors (Basel, Switzerland), 18(10), 3298.

-

Dr.Oracle. (2025). What is the mechanism of action of hydralazine (direct vasodilator)?. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) (+)-Hydrastine, a Potent Competitive Antagonist at. Retrieved from [Link]

- Meyer, M. J., et al. (2023). Substrate-specific inhibition of organic cation transporter 1 revealed using a multisubstrate drug cocktail.

-

Creative Bioarray. (n.d.). SLC Transporter Inhibition Assay. Retrieved from [Link]

- Nies, A. T., et al. (2011). Common Drugs Inhibit Human Organic Cation Transporter 1 (OCT1)-Mediated Neurotransmitter Uptake. The Journal of pharmacology and experimental therapeutics, 339(1), 242-251.

- Coruzzi, G., et al. (1993). Different mechanisms are responsible for the contractile effects of histaminergic compounds on isolated intestinal smooth muscle cells. The Journal of pharmacy and pharmacology, 45(8), 717-720.

- Jacobs, M. (1984). Mechanism of action of hydralazine on vascular smooth muscle. Biochemical pharmacology, 33(18), 2915-2919.

-

Bioaustralis Fine Chemicals. (n.d.). Hydrastine. Retrieved from [Link]

-

MDPI. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Retrieved from [Link]

-

PubMed. (2024). The Mechanism Involved in the Inhibition of Resveratrol and Genistein on the Contractility of Isolated Rat Uterus Smooth Muscle. Retrieved from [Link]

- Wang, Y., et al. (2022). Molecular Mechanism of Mouse Uterine Smooth Muscle Regulation on Embryo Implantation. International journal of molecular sciences, 23(19), 11849.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Common Drugs Inhibit Human Organic Cation Transporter 1 (OCT1)-Mediated Neurotransmitter Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reprocell.com [reprocell.com]

- 15. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 16. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]

- 17. promega.com [promega.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

The Botanical Treasury of Hydrastine: A Technical Guide to its Natural Sources, Biosynthesis, and Extraction

Abstract

Hydrastine, a phthalideisoquinoline alkaloid, has garnered significant attention within the pharmaceutical and scientific communities for its diverse pharmacological activities, including its historical use as a hemostatic and astringent. This technical guide provides an in-depth exploration of the natural origins of hydrastine, with a primary focus on its principal botanical source, Hydrastis canadensis L. (Goldenseal). We will delve into the botany, distribution, and cultivation of this important medicinal plant, alongside a detailed examination of the biosynthesis of hydrastine. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with a comprehensive overview of established methodologies for the extraction, isolation, and quantification of hydrastine from its natural matrix. The protocols and data presented herein are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Hydrastine

Hydrastine (C₂₁H₂₁NO₆) is a naturally occurring alkaloid predominantly found in the roots and rhizomes of Hydrastis canadensis, a member of the Ranunculaceae (buttercup) family.[1][2][3] Historically, it has been a cornerstone of Native American medicine and was later adopted into Western herbalism.[4][5] Its physiological effects are attributed to its vasoconstrictive and uterine stimulant properties.[2][4] While its clinical applications have evolved, research continues to explore its potential therapeutic benefits, making the reliable sourcing and characterization of hydrastine a critical endeavor for natural product chemists and pharmacologists. This guide aims to provide a comprehensive technical resource on the natural sourcing of this valuable alkaloid.

The Primary Source: Hydrastis canadensis (Goldenseal)

The undisputed primary natural source of hydrastine is the perennial herb Hydrastis canadensis, commonly known as goldenseal.[1][4] This plant is native to the deciduous forests of eastern North America.[6][7]

Botany and Distribution

Goldenseal is characterized by its thick, yellow, knotted rhizome, which is the primary site of hydrastine accumulation.[7][8] The plant typically features a single stem with two palmately lobed leaves and a small, inconspicuous flower that develops into a raspberry-like fruit.[5][7] Its natural habitat consists of rich, moist, loamy soils in shaded woodland areas.[8] The core of its native range includes states like Ohio, Indiana, Kentucky, and West Virginia.[8]

Due to overharvesting and habitat loss, goldenseal is now considered a threatened species in many parts of its native range, leading to a critical need for sustainable cultivation practices.

Alkaloid Profile and Concentration

The rhizomes and roots of H. canadensis contain a complex mixture of isoquinoline alkaloids. The most significant of these are hydrastine and berberine. The concentration of these alkaloids can vary depending on factors such as plant age, growing conditions, and harvest time.

| Alkaloid | Typical Concentration in Rhizome (% w/w) |

| Hydrastine | 1.5 - 4.0% |

| Berberine | 0.5 - 6.0% |

| Canadine | 0.5 - 1.0% |

(Data compiled from multiple sources)[9][10][11][12]

It is important to note that the leaves and stems also contain these alkaloids, but at significantly lower concentrations than the rhizomes.[8]

The Biosynthesis of Hydrastine: A Molecular Journey

The biosynthesis of hydrastine in Hydrastis canadensis is a fascinating example of alkaloid production in plants. Tracer studies have elucidated that the pathway originates from the amino acid tyrosine.[13][14][15] Two molecules of tyrosine serve as the primary precursors for the formation of both hydrastine and the co-occurring alkaloid, berberine.[13][14] Dopamine has also been identified as a key intermediate in this biosynthetic pathway.[13][14][15]

The following diagram illustrates the simplified biosynthetic pathway leading to hydrastine.

Caption: Simplified biosynthetic pathway of hydrastine from tyrosine.

Alternative and Secondary Natural Sources

While Hydrastis canadensis is the primary source, hydrastine has been reported in other plants of the Ranunculaceae family, though typically in much lower concentrations.[3] It is important for researchers to be aware of other berberine-containing plants, such as those from the Berberis (barberry) and Coptis (goldthread) genera, as they are sometimes used as adulterants for goldenseal products.[11][16] However, these plants are not reliable sources of hydrastine.

Extraction and Isolation of Hydrastine: A Methodological Approach

The extraction and isolation of hydrastine from H. canadensis rhizomes is a critical step for research and drug development. The choice of method depends on the desired scale and purity of the final product.

General Extraction Principles

Hydrastine, as an alkaloid, is a basic compound. This property is exploited in most extraction protocols. The general workflow involves:

-

Milling: The dried rhizomes are ground into a fine powder to increase the surface area for solvent penetration.

-

Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, to dissolve the alkaloids.

-

Purification: The crude extract is then subjected to one or more purification steps to isolate hydrastine from other co-extracted compounds, primarily berberine.

The following diagram outlines a general workflow for the extraction and isolation of hydrastine.

Caption: General workflow for hydrastine extraction and purification.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol describes a laboratory-scale method for the isolation of hydrastine from a goldenseal root extract using flash column chromatography.[10][17][18]

Materials:

-

Dried, powdered goldenseal root

-

Methanol

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Silica gel for flash chromatography

-

Pentane

-

HPLC grade solvents for analysis

Procedure:

-

Preparation of the Plant Extract:

-

To 0.25 g of powdered goldenseal root, add 5 mL of a 3:1 mixture of methanol and ethyl acetate.

-

Sonicate the mixture for 15 minutes.

-

Add 1 mL of saturated sodium carbonate solution and vortex thoroughly.

-

Centrifuge the mixture and carefully collect the supernatant. This is your crude extract.

-

-

Flash Column Chromatography:

-

Prepare a flash chromatography column with silica gel, conditioned with a non-polar solvent (e.g., pentane/ethyl acetate mixture).

-

Load the crude extract onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar mobile phase (e.g., pentane:ethyl acetate, 2:1) to elute less polar compounds.

-

Gradually increase the polarity of the mobile phase to elute hydrastine.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure hydrastine.

-

-

Analysis and Quantification:

-

Pool the pure hydrastine fractions and evaporate the solvent.

-

Determine the yield and confirm the purity of the isolated hydrastine using analytical techniques such as HPLC, NMR, and mass spectrometry.

-

Advanced Extraction Techniques

For larger-scale and more efficient extraction, advanced methods can be employed:

-

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction, often with reduced solvent consumption compared to traditional methods.[19]

-

Ultrasonically-Assisted Extraction (UAE): The use of ultrasound can enhance the extraction process by disrupting plant cell walls, leading to improved solvent penetration and higher yields in a shorter time.[19]

Conclusion

Hydrastine remains a significant alkaloid with a rich history and ongoing scientific interest. Its primary and most viable natural source is the rhizome of Hydrastis canadensis. A thorough understanding of the botany of this plant, the biosynthetic pathway of hydrastine, and effective extraction and purification methodologies are essential for any researcher or professional working with this compound. The information and protocols provided in this guide serve as a foundational resource to support further research and development in the field of natural products.

References

-

Gear, J. R., & Spenser, I. D. (1963). BIOSYNTHESIS OF HYDRASTINE AND BERBERINE. McMaster University. Retrieved from [Link]

-

Ingredient: Hydrastine - Caring Sunshine. (n.d.). Retrieved from [Link]

-

Gear, J. R., & Spenser, I. D. (1963). THE BIOSYNTHESIS OF HYDRASTINE AND BERBERINE. Canadian Journal of Chemistry, 41(3), 783–803. Retrieved from [Link]

-

Spenser, I. D. (1963). The biosynthesis of hydrastine and berberine. ResearchGate. Retrieved from [Link]

-

Abusamra, D. Y. (n.d.). Hydrastine. Retrieved from [Link]

-

National Toxicology Program. (2010). Goldenseal (Hydrastis canadensis L.) and Two of Its Constituent Alkaloids Berberine [2086-83-1] and Hydrastine. National Institutes of Health. Retrieved from [Link]

-

O'Brien, L., et al. (2021). Studies on the Isolation and Structure Elucidation of Berberine, (−)-β-Hydrastine, and Jatrorrhizine from Goldenseal Root (Hydrastis canadensis L.) and Mahonia x media 'Winter Sun' Stem Bark. Journal of Chemical Education, 98(4), 1335–1341. Retrieved from [Link]

-

O'Brien, L., et al. (2021). Studies on the Isolation and Structure Elucidation of Berberine, (−)-β-Hydrastine, and Jatrorrhizine from Goldenseal Root (Hydrastis canadensis L.) and Mahonia x media 'Winter Sun' Stem Bark. ACS Publications. Retrieved from [Link]

-

S, S., & P, P. (2022). Comprehensive Review of Hydrastis Canadensis (Goldenseal): Botany, Phytochemistry, Pharmacology, Health benefits. International Journal of Research in Pharmaceutical and Nano Sciences, 11(4), 363-373. Retrieved from [Link]

-

O'Brien, L., et al. (2021). Studies on the isolation and structure elucidation of berberine, (−)-β-hydrastine, and jatrorrhizine from goldenseal root (Hydrastis canadensis L.) and Mahonia x media 'Winter sun' stem bark. RCSI Repository. Retrieved from [Link]

-

Weber, H. A., et al. (2001). PRESSURIZED LIQUID EXTRACTION AND MULTIPLE, ULTRASONICALLY-ASSISTED EXTRACTIONS OF HYDRASTINE AND BERBERINE FROM GOLDENSEAL (HYDRASTIS CANADENSIS) WITH SUBSEQUENT HPLC ASSAY. Journal of Liquid Chromatography & Related Technologies, 24(1), 113-123. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Some Drugs and Herbal Products. International Agency for Research on Cancer. Retrieved from [Link]

-

NatureServe. (2023). Hydrastis canadensis. NatureServe Explorer. Retrieved from [Link]

-

Extraction of Berberine and Hydrastine. (n.d.). Scribd. Retrieved from [Link]

-

Hydrastine. (n.d.). In Wikipedia. Retrieved October 26, 2023, from [Link]

-

Edwards, S. (2013). An Appalachian Plant Monograph. Goldenseal. Hydrastis canadensis L. ResearchGate. Retrieved from [Link]

-

New England Wild Flower Society. (2003). Hydrastis canadensis L. Goldenseal. The Arnold Arboretum of Harvard University. Retrieved from [Link]

-

Brounstein, H. (1995). Hydrastis (goldenseal) vs. Berberis (Oregon grape). Henriette's Herbal Homepage. Retrieved from [Link]

-

Davis, J. M., & Greenfield, J. (2012). Goldenseal (Hydrastis canadensis L.). Forest Farming. Retrieved from [Link]

-

Qu, Z., et al. (2018). Chemical Comparison of Goldenseal (Hydrastis canadensis L.) Root Powder from Three Commercial Suppliers. Journal of AOAC International, 101(6), 1713–1722. Retrieved from [Link]

-

Goldenseal. (n.d.). In Wikipedia. Retrieved October 26, 2023, from [Link]

Sources

- 1. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]

- 2. philadelphia.edu.jo [philadelphia.edu.jo]

- 3. Hydrastine - Wikipedia [en.wikipedia.org]

- 4. caringsunshine.com [caringsunshine.com]

- 5. ijrpr.com [ijrpr.com]

- 6. newfs-society.s3.amazonaws.com [newfs-society.s3.amazonaws.com]

- 7. Goldenseal - Wikipedia [en.wikipedia.org]

- 8. NatureServe Explorer 2.0 [explorer.natureserve.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydrastis (goldenseal) vs. Berberis (Oregon grape). | Henriette's Herbal Homepage [henriettes-herb.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. tandfonline.com [tandfonline.com]

The Architecture of Alkaloid Assembly: A Technical Guide to Hydrastine Biosynthesis in Hydrastis canadensis

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Preamble: Deconstructing Nature's Pharmacy

The intricate molecular tapestry of the plant kingdom offers a rich repository of bioactive compounds, many of which form the bedrock of modern pharmacology. Among these, the isoquinoline alkaloids stand out for their structural complexity and diverse therapeutic applications. Hydrastis canadensis, commonly known as goldenseal, is a perennial herb that produces a suite of these valuable alkaloids, with hydrastine being a prominent and pharmacologically significant constituent.[1][2] This technical guide provides a comprehensive exploration of the biosynthetic pathway of hydrastine, offering an in-depth analysis of the enzymatic machinery, regulatory networks, and key experimental methodologies for its investigation. This document is designed not as a rigid protocol, but as a foundational resource to empower researchers in their quest to understand and potentially harness this fascinating metabolic pathway.

I. The Biosynthetic Blueprint: From Tyrosine to Hydrastine

The biosynthesis of hydrastine is an elegant example of metabolic engineering in nature, sharing a significant portion of its pathway with the co-occurring and structurally related alkaloid, berberine.[3] The journey commences with the aromatic amino acid L-tyrosine, which serves as the primary building block.[3]

Formation of the Protoberberine Scaffold

The initial steps of the pathway are dedicated to the construction of the core protoberberine skeleton. This process involves a cascade of enzymatic reactions that meticulously assemble the intricate ring system.

-

From L-Tyrosine to (S)-Reticuline: The pathway initiates with the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation catalyzed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline .[4]

-

The Berberine Bridge and Scoulerine Formation: The first committed step towards the protoberberine backbone is the oxidative cyclization of the N-methyl group of (S)-reticuline, a reaction catalyzed by the berberine bridge enzyme (BBE) .[4] This remarkable flavin-dependent oxidase forms the characteristic C-8 bridge of the protoberberine skeleton, yielding (S)-scoulerine .[4]

-

Methylation and Methylenedioxy Bridge Formation: (S)-Scoulerine then undergoes a regiospecific methylation at the 9-hydroxyl group, a reaction mediated by (S)-scoulerine 9-O-methyltransferase (S9OMT) , to produce (S)-tetrahydrocolumbamine .[5] Subsequently, a methylenedioxy bridge is formed from the methoxy group at position 10, a reaction catalyzed by a cytochrome P450-dependent enzyme known as canadine synthase (CYP719A family) , resulting in the formation of (S)-canadine .[5][6]

The Divergence to Hydrastine: The Final Steps

From (S)-canadine, the pathway diverges to produce hydrastine. This latter part of the pathway involves N-methylation and the crucial formation of the lactone ring.

-

N-Methylation of Canadine: The tertiary amine of (S)-canadine is methylated by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to yield cis-N-methyl-(S)-canadine .[7][8]

-

Putative Lactone Ring Formation: The final step in hydrastine biosynthesis is the oxidative transformation of N-methylcanadine to form the characteristic five-membered lactone ring of the phthalideisoquinoline structure. While the specific enzyme responsible for this conversion in Hydrastis canadensis has not been definitively characterized, strong evidence from the biosynthesis of the structurally similar phthalideisoquinoline alkaloid, noscapine, suggests the involvement of a cytochrome P450-dependent monooxygenase .[9][10] In the noscapine pathway, an enzyme from the CYP82Y family, N-methylcanadine 1-hydroxylase (CYP82Y1), catalyzes the hydroxylation of N-methylcanadine at the C-1 position.[9][11] This hydroxylation is a critical prerequisite for the subsequent opening of the protoberberine ring and the formation of the lactone moiety. It is highly probable that a homologous cytochrome P450 enzyme performs a similar function in the biosynthesis of hydrastine.

Figure 1: Proposed biosynthetic pathway of hydrastine in Hydrastis canadensis.

II. Regulatory Landscape: Orchestrating Alkaloid Production

The biosynthesis of hydrastine, like other specialized metabolic pathways, is tightly regulated at multiple levels to ensure its production is coordinated with the plant's developmental and environmental cues. While the specific regulatory network in Hydrastis canadensis is an active area of research, insights can be gleaned from studies on related isoquinoline alkaloid pathways.

Transcriptional Regulation: The expression of biosynthetic genes is a key control point. Several families of transcription factors (TFs) are known to regulate alkaloid biosynthesis, including:

-

WRKY TFs: These TFs recognize and bind to W-box cis-regulatory elements found in the promoters of many biosynthetic genes.[12]

-

basic Helix-Loop-Helix (bHLH) TFs: These TFs often work in concert with other regulatory proteins to control entire branches of metabolic pathways.[9][13]

-

AP2/ERF TFs: These TFs are frequently involved in responding to hormonal signals, such as jasmonates.[9][13]

Hormonal Control: The plant hormone jasmonate (JA) is a well-established elicitor of secondary metabolite production, including isoquinoline alkaloids.[14] Application of methyl jasmonate (MeJA) has been shown to induce the expression of alkaloid biosynthetic genes in various plant species.

The interplay between these transcription factors and hormonal signaling pathways likely fine-tunes the production of hydrastine and other alkaloids in Hydrastis canadensis, influencing the overall alkaloid profile of the plant.

III. Experimental Workflows: A Practical Guide

This section provides detailed, field-proven methodologies for the key experiments required to investigate the biosynthesis of hydrastine.

Alkaloid Extraction and Quantification

A robust and reproducible method for the extraction and analysis of hydrastine and its biosynthetic intermediates is fundamental.

Protocol 1: Extraction and LC-MS/MS Analysis of Hydrastine and Precursors

Rationale: This protocol utilizes a solid-liquid extraction followed by sensitive and selective quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Lyophilized Hydrastis canadensis tissue (e.g., rhizomes, roots)

-

Extraction Solvent: 80% methanol with 0.1% formic acid

-

Internal Standard (IS): A structurally similar compound not present in the plant extract (e.g., a deuterated analog of hydrastine or a related alkaloid)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation: Homogenize 100 mg of lyophilized and finely ground plant tissue in 1 mL of extraction solvent. Add a known concentration of the internal standard.

-

Extraction: Vortex the mixture for 1 minute, followed by sonication for 30 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

-

Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Optimize the mass spectrometer parameters for the detection of hydrastine and its precursors (scoulerine, tetrahydrocolumbamine, canadine, N-methylcanadine) using Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification: Generate a calibration curve using authentic standards of the analytes and the internal standard. Calculate the concentration of each compound in the plant extract based on the peak area ratios.

Figure 2: Workflow for the extraction and LC-MS/MS analysis of alkaloids.

Enzyme Assays

Characterizing the activity of the biosynthetic enzymes is crucial for understanding the pathway's kinetics and regulation.

Protocol 2: Berberine Bridge Enzyme (BBE) Activity Assay

Rationale: This assay measures the conversion of (S)-reticuline to (S)-scoulerine by monitoring the formation of the product using HPLC or LC-MS.

Materials:

-

Crude protein extract from Hydrastis canadensis or heterologously expressed BBE

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate: (S)-Reticuline

-

Cofactor: FAD (if using recombinant enzyme expressed without it)

-

Quenching Solution: Acetonitrile

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of crude protein extract (or a known amount of purified enzyme), 40 µL of assay buffer, and 10 µL of (S)-reticuline solution (to a final concentration of e.g., 100 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of quenching solution.

-

Analysis: Centrifuge the mixture to pellet precipitated protein and analyze the supernatant by HPLC or LC-MS to quantify the amount of (S)-scoulerine produced.

Protocol 3: Scoulerine 9-O-Methyltransferase (S9OMT) Activity Assay

Rationale: This assay measures the methylation of (S)-scoulerine to (S)-tetrahydrocolumbamine using a radiolabeled methyl donor or by LC-MS analysis of the product.

Materials:

-

Crude protein extract or purified S9OMT

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

-

Substrate: (S)-Scoulerine

-

Methyl Donor: S-adenosyl-L-[methyl-¹⁴C]methionine or unlabeled SAM

-

Scintillation cocktail (for radioactive assay)

Procedure (Radioactive Assay):

-

Reaction Setup: Combine protein extract, assay buffer, (S)-scoulerine, and S-adenosyl-L-[methyl-¹⁴C]methionine in a total volume of 100 µL.

-

Incubation: Incubate at 30°C for 30 minutes.

-

Extraction: Stop the reaction and extract the radioactive product into an organic solvent (e.g., ethyl acetate).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

Procedure (LC-MS Assay):

-

Follow the general procedure for the BBE assay, using (S)-scoulerine as the substrate and unlabeled SAM as the methyl donor.

-

Analyze the reaction mixture by LC-MS to quantify the formation of (S)-tetrahydrocolumbamine.

Protocol 4: Tetrahydroprotoberberine N-Methyltransferase (TNMT) Activity Assay

Rationale: This assay is similar to the S9OMT assay and measures the N-methylation of (S)-canadine.

Materials & Procedure:

-

Follow the protocol for the S9OMT assay, substituting (S)-canadine as the substrate. The product, N-methylcanadine, can be quantified by either radioactivity or LC-MS.

Table 1: Summary of Enzyme Assay Conditions

| Enzyme | Substrate | Product | Cofactor/Donor | pH Optimum |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | FAD | 8.0 |

| Scoulerine 9-O-Methyltransferase (S9OMT) | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | SAM | 8.5 |

| Canadine Synthase (CYP719A) | (S)-Tetrahydrocolumbamine | (S)-Canadine | NADPH, O₂ | ~7.5 |

| Tetrahydroprotoberberine N-Methyltransferase (TNMT) | (S)-Canadine | N-Methylcanadine | SAM | ~8.0 |

IV. Future Perspectives and Unanswered Questions

While significant strides have been made in elucidating the biosynthesis of hydrastine, several key questions remain:

-

The Final Step: The definitive identification and characterization of the cytochrome P450 monooxygenase responsible for the conversion of N-methylcanadine to hydrastine in Hydrastis canadensis is a critical next step.

-

Regulatory Network: A detailed understanding of the transcription factors and signaling pathways that specifically regulate hydrastine biosynthesis is needed. This knowledge could be leveraged to enhance the production of this valuable alkaloid.

-

Metabolic Channeling: The co-localization and potential for metabolic channeling of the biosynthetic enzymes within the plant cell are intriguing areas for future investigation.

The continued exploration of the hydrastine biosynthetic pathway not only deepens our fundamental understanding of plant specialized metabolism but also opens avenues for the biotechnological production of this and other valuable isoquinoline alkaloids.

V. References

-

Agarwal, A., et al. (2016). Transcriptional regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy. Plant Cell, 28(10), 2416-2433.

-

Gear, J. R., & Spenser, I. D. (1963). THE BIOSYNTHESIS OF HYDRASTINE AND BERBERINE. Canadian Journal of Chemistry, 41(3), 783-803.

-

Hagel, J. M., et al. (2019). Structure–function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition. Journal of Biological Chemistry, 294(35), 13076-13088.

-

Chatterjee, P., & Franklin, M. R. (2003). Human cytochrome p450 inhibition and metabolic-intermediate complex formation by goldenseal extract and its methylenedioxyphenyl components. Drug Metabolism and Disposition, 31(11), 1391-1397.

-

Chen, X., et al. (2014). CYP82Y1 is N-methylcanadine 1-hydroxylase, a key noscapine biosynthetic enzyme in opium poppy. Journal of Biological Chemistry, 289(4), 2013-2026.

-

Usman, M., et al. (2020). Cytochrome P450 enzyme mediated herbal drug interactions (Part 1). Journal of Pharmaceutical Sciences, 109(2), 647-669.

-

Li, J., & Facchini, P. J. (2016). Biosynthesis of noscapine from (S)-N-methylcanadine in opium poppy.... Nature Chemical Biology, 12(9), 724-730.

-

Rueffer, M., & Zenk, M. H. (1990). Partial purification and characterization of S-adenosyl-L-methionine:(S)-tetrahydroprotoberberine cis-N-methyltransferase from suspension-cultured cells of Eschscholtzia and Corydalis. Phytochemistry, 29(12), 3727-3733.

-

Wikipedia. (n.d.). (S)-tetrahydroprotoberberine N-methyltransferase. Retrieved from [Link]

-

Dinday, H., & Ghosh, S. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 707931.

-

Dang, T. T., & Facchini, P. J. (2014). Noscapine comes of age. Phytochemistry, 111, 2-9.

-

Li, Y., et al. (2018). Complete biosynthesis of noscapine and halogenated alkaloids in yeast. Nature Chemical Biology, 14(5), 454-460.

-

Fossati, E., et al. (2014). Overview of the biosynthetic pathway of noscapine.... Nature Communications, 5, 3283.

-

Sato, F., et al. (2021). Transcription Factors in Alkaloid Engineering. International Journal of Molecular Sciences, 22(22), 12345.

-

Guo, L., et al. (2016). Jasmonate-responsive transcription factors regulating plant secondary metabolism. Biotechnology Advances, 34(5), 797-807.

-

Zuiderveen, G. H., et al. (2021). Benzylisoquinoline alkaloid content in goldenseal (Hydrastis canadensis L.) is influenced by phenological stage, reproductive status, and time-of-day. Phytochemistry, 184, 112660.

-

Winzer, T., et al. (2015). A Papaver somniferum 10-gene cluster for synthesis of the anticancer alkaloid noscapine. Science, 349(6245), 309-312.

-

Thodberg, S., et al. (2018). Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato. The Plant Cell, 30(10), 2446-2462.

-

Minami, H., et al. (2007). Identification of candidate genes involved in isoquinoline alkaloids biosynthesis in Dactylicapnos scandens by transcriptome analysis. Plant and Cell Physiology, 48(2), 234-245.

-

Metabolomics Workbench. (2023). Protocol for plant growth, tissue collection, cytokinin extraction, and LC-MS. Retrieved from [Link]

-

De Geyter, N., et al. (2012). Transcriptional machineries in jasmonate-elicited plant secondary metabolism. Trends in Plant Science, 17(6), 349-359.

-

P450 Monooxygenases Enable Rapid Late‐Stage Diversification of Natural Products via C−H Bond Activation. (2018). Angewandte Chemie International Edition, 57(42), 13760-13785.

-

Zhao, Y., et al. (2018). [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 43(7), 1331-1337.

-

Schröder, G., et al. (1999). A Cytochrome P-450 Monooxygenase Catalyzes the First Step in the Conversion of Tabersonine to Vindoline in Catharanthus roseus. Plant Physiology, 121(4), 1219-1228.

-

Kuwa, T., et al. (2021). Easily Operable Quantification Method of 21 Plant-Derived Alkaloids in Human Serum by Automatic Sample Preparation and Liquid Chromatography–Tandem Mass Spectrometry. Toxins, 13(10), 711.

-

Dey, S., & Matsunami, H. (2011). A protocol for heterologous expression and functional assay for mouse pheromone receptors. Journal of visualized experiments : JoVE, (58), e3413.

-

Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane. Food Chemistry, 390, 133168.

-

Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2020). Toxins, 12(4), 244.

-

Reid, J. D., & Hunter, C. N. (2004). Transient kinetics of the reaction catalysed by magnesium protoporphyrin IX methyltransferase. The Biochemical journal, 381(Pt 1), 163-169.

-

Zhang, Y., et al. (2022). Transcriptome analysis reveals genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale. Frontiers in Plant Science, 13, 941231.

-

Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]

-

Hájková, K., et al. (2020). Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices. Analytical and Bioanalytical Chemistry, 412(26), 7155-7167.

-

Kwok, K., & Pillans, P. (2011). Online extraction LC-MS/MS method for the simultaneous quantitative confirmation of urine drugs of abuse and metabolites: amphetamines, opiates, cocaine, cannabis, benzodiazepines and methadone. Journal of Chromatography B, 879(28), 2977-2983.

-

Li, Y., & Smolke, C. D. (2016). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Current Opinion in Biotechnology, 42, 115-123.

-

Comprehensive Review of Hydrastis Canadensis (Goldenseal): Botany, Phytochemistry, Pharmacology, Health benefits. (2023). International Journal of Research in Pharmaceutical Sciences, 14(2), 1023-1031.

-

Pollinator Partnership. (n.d.). Medicinal Plant Fact Sheet: Hydrastis canadensis / Goldenseal. Retrieved from [Link]

Sources

- 1. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of candidate genes involved in isoquinoline alkaloids biosynthesis in Dactylicapnos scandens by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. (S)-tetrahydroprotoberberine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptional machineries in jasmonate-elicited plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydrastine Hydrochloride: Molecular Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastine, an isoquinoline alkaloid, was first isolated in 1851 from the roots and rhizomes of the goldenseal plant (Hydrastis canadensis)[1][2][3]. This technical guide provides a comprehensive exploration of the molecular structure of hydrastine hydrochloride and a detailed analysis of its stereoisomers. Understanding the stereochemistry of hydrastine is of paramount importance in the fields of pharmacology and drug development, as different stereoisomers can exhibit significantly varied biological activities and toxicological profiles. For instance, research has highlighted the stereoselective action of hydrastine, with the (+)-hydrastine enantiomer being a significantly more potent convulsant and antagonist at GABA-A receptors than its (-)-hydrastine counterpart[4]. This underscores the necessity for precise stereochemical characterization and separation in both research and clinical applications.

This guide will delve into the structural intricacies of the hydrastine molecule, elucidate the nature and designation of its stereoisomers, and present the analytical methodologies crucial for their differentiation and quantification.

Molecular Structure of Hydrastine Hydrochloride

Hydrastine is a phthalideisoquinoline alkaloid, a class of natural products characterized by a specific bicyclic ring system[5]. The hydrochloride salt of hydrastine is formed by the reaction of the basic nitrogen atom in the hydrastine molecule with hydrochloric acid.

Chemical Formula: C₂₁H₂₁NO₆.HCl[6]

Molecular Weight: 419.86 g/mol [6]

The core structure of hydrastine consists of a tetrahydroisoquinoline ring system linked to a phthalide group. Key functional groups present in the molecule include:

-

A tertiary amine: This nitrogen atom is part of the isoquinoline ring and is the site of protonation to form the hydrochloride salt.

-

Two methoxy groups (-OCH₃): These are attached to the aromatic ring of the phthalide portion.

-

A methylenedioxy group (-O-CH₂-O-): This group is fused to the aromatic ring of the isoquinoline portion.

-

A lactone (cyclic ester): This is a key feature of the phthalide group.

The presence of these functional groups dictates the molecule's physicochemical properties, such as its solubility and reactivity. For instance, hydrastine hydrochloride is very soluble in water and alcohol, while being only slightly soluble in chloroform and very slightly soluble in ether[6].

Figure 2: Stereoisomeric relationships of hydrastine.

Pharmacological Significance of Stereoisomerism

The spatial arrangement of atoms in a molecule can drastically influence its interaction with biological targets such as enzymes and receptors. This is particularly evident with hydrastine.

As mentioned, (+)-hydrastine is a potent competitive antagonist at mammalian GABA-A receptors, exhibiting significantly greater activity than its enantiomer, (-)-hydrastine . [4]In one study, (+)-hydrastine was found to be 180 times more potent as a convulsant in mice than (-)-hydrastine. [4] Furthermore, recent research has focused on the antiproliferative activity of (-)-β-hydrastine , which has been shown to inhibit PAK4 kinase activity in human lung adenocarcinoma cells. [1][7] These examples clearly demonstrate that the pharmacological and toxicological evaluation of hydrastine must consider the specific stereoisomer being investigated. The use of a racemic mixture (an equal mixture of two enantiomers) can lead to misleading or inaccurate conclusions about the efficacy and safety of a potential therapeutic agent.

Analytical Techniques for Stereoisomer Characterization and Separation

The differentiation and quantification of hydrastine stereoisomers are critical for quality control in pharmaceutical formulations and for structure-activity relationship studies. Several analytical techniques are employed for this purpose.

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the separation of enantiomers. [8][9]The principle behind this technique is the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Separation of Hydrastine Stereoisomers

This protocol provides a general framework. Optimization of the mobile phase composition, flow rate, and column temperature is essential for achieving baseline separation.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often a good starting point for the separation of alkaloid enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds like hydrastine.

-

Sample Preparation: Dissolve a known amount of the hydrastine sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.5 mL/min

-

Column Temperature: 20 - 40 °C

-

Detection Wavelength: Determined by the UV absorbance maxima of hydrastine (e.g., 298 nm). [6]6. Data Analysis: The retention times of the separated peaks are used to identify the different stereoisomers by comparison with reference standards. The peak areas are used for quantification.

-

Figure 3: General workflow for chiral HPLC analysis of hydrastine stereoisomers.

Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS), is a valuable tool for the identification and structural elucidation of stereoisomers. While mass spectrometry itself cannot typically differentiate between enantiomers, specific techniques can be employed.

Energy-dependent collision-induced dissociation (CID) of dimers of hydrastine stereoisomers has been shown to allow for their differentiation. [10]Significant differences in the collision energies required to fragment the homo- (R,R; S,S) and heterochiral (R,S; S,R) dimers can be observed. [10]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer, a three-dimensional model of the molecule can be generated, unequivocally establishing the spatial arrangement of its atoms.

Physicochemical Properties of Hydrastine and its Hydrochloride Salt

A summary of the key physicochemical properties of hydrastine and its hydrochloride salt is presented in the table below.

| Property | Hydrastine | Hydrastine Hydrochloride |

| Molecular Formula | C₂₁H₂₁NO₆ [1][11] | C₂₁H₂₁NO₆.HCl [6] |

| Molecular Weight | 383.39 g/mol [1][11] | 419.86 g/mol [6] |

| Melting Point | 132 °C [6] | 116 °C (decomposes) [6] |

| Solubility | Insoluble in water; freely soluble in acetone and benzene [6] | Very soluble in water and alcohol; slightly soluble in chloroform; very slightly soluble in ether [6] |

| pKa | 7.8 [6] | - |

| Appearance | Orthorhombic prisms from alcohol [6] | Powder [6] |

Conclusion

Hydrastine hydrochloride's complex molecular structure, characterized by two chiral centers, gives rise to a fascinating and pharmacologically significant stereochemistry. The profound differences in the biological activities of its stereoisomers, particularly the potent GABA-A receptor antagonism of (+)-hydrastine and the antiproliferative effects of (-)-β-hydrastine, highlight the critical need for stereospecific analysis and synthesis in the development of any potential therapeutic applications.

For researchers and drug development professionals, a thorough understanding of the stereochemical landscape of hydrastine is not merely an academic exercise but a fundamental requirement for ensuring the safety, efficacy, and quality of any hydrastine-based pharmaceutical product. The analytical techniques outlined in this guide provide the necessary tools to navigate this complexity and unlock the full therapeutic potential of this important natural product.

References

-

Kéki, S., et al. (2015). Chiral differentiation of the noscapine and hydrastine stereoisomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 50(1), 240-246. [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Hydrastine. [Link]

-

Ohta, M., Tani, H., & Morozumi, S. (1964). THE STEREOCHEMISTRY OF HYDRASTINE, NARCOTINE, OPHIOCARPINE, AND THEIR DERIVATIVES. I. ABSOLUTE CONFIGURATION OF HYDRASTINE AND OPHIOCARPINE. Chemical & Pharmaceutical Bulletin, 12(9), 1072-1080. [Link]

-

ChemIDplus. (n.d.). Hydrastine. [Link]

-

Johnston, G. A., et al. (1989). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors. British Journal of Pharmacology, 98(3), 749-754. [Link]

-

PubChem. (n.d.). Hydrastinine Hydrochloride. [Link]

-

Global Substance Registration System. (n.d.). HYDRASTINE. [Link]

-

ResearchGate. (n.d.). HYDRASTINE. [Link]

-

ResearchGate. (n.d.). (PDF) HYDRASTINE. [Link]

-

SlideShare. (2016). Hydrastine. [Link]

-

Wikipedia. (n.d.). Hydrastine. [Link]

-

ResearchGate. (n.d.). Structures of major alkaloid constituents of Hydrastis canadensis. [Link]

-

BioAustralis. (2021). PRODUCT DATA SHEET: Hydrastine. [Link]

-

Wikipedia. (n.d.). Absolute configuration. [Link]

-

LibreTexts Chemistry. (2021). Analytical Separation Methods. [Link]

-

LibreTexts Chemistry. (2023). Absolute Configuration - R-S Sequence Rules. [Link]

-

PubChem. (n.d.). (-)-Hydrastine. [Link]

-

Khan Academy. (n.d.). Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. [Link]

-

MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]

-

MacSphere. (1962). BIOSYNTHESIS OF HYDRASTINE AND BERBERINE. [Link]

-

ResearchGate. (n.d.). Separation of Stereoisomers. [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. Hydrastine - Wikipedia [en.wikipedia.org]

- 3. (-)-Hydrastine | CymitQuimica [cymitquimica.com]

- 4. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrastine [drugfuture.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids | MDPI [mdpi.com]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral differentiation of the noscapine and hydrastine stereoisomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]

The Pharmacological Profile of Hydrastine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Hydrastine, an isoquinoline alkaloid derived from the goldenseal plant (Hydrastis canadensis), has a rich history in traditional medicine.[1] Its hydrochloride salt, hydrastine hydrochloride, presents a complex pharmacological profile with multifaceted mechanisms of action that are of significant interest to modern drug discovery and development. This technical guide provides a comprehensive overview of the pharmacological properties of hydrastine hydrochloride, including its chemistry, synthesis, pharmacodynamics, pharmacokinetics, and toxicology. We delve into its molecular targets, such as p21-activated kinase 4 (PAK4), tyrosine hydroxylase, organic cation transporter 1 (OCT1), and GABA-A receptors, providing detailed experimental protocols for their investigation. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of hydrastine hydrochloride as a potential therapeutic agent.

Introduction: From Traditional Remedy to Modern Pharmacological Probe